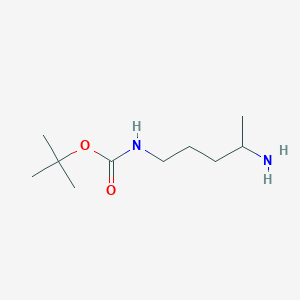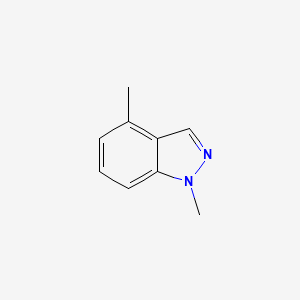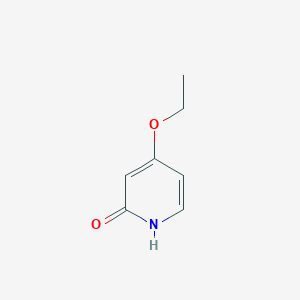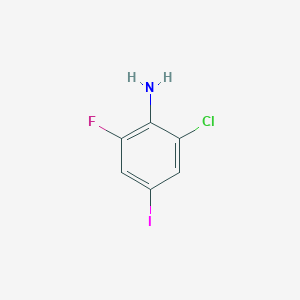
Tris(trimethylsilyl)antimony
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(trimethylsilyl)antimony is a chemical compound with the molecular formula C9H27SbSi3 . It has a molecular weight of 341.33 g/mol . It is used in research and has applications in the doping of SiGe and the creation of nanowires .
Synthesis Analysis
This compound has been used in the synthesis of highly crystalline InSb quantum dots (QDs). The synthesis process involves the transsilyation of In(O2CCH3)3 with this compound in the presence of coordinating ligands .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, twenty-seven hydrogen atoms, one antimony atom, and three silicon atoms .
Chemical Reactions Analysis
This compound has been used in the preparation of InSb Quantum Dots . The key experimental challenge in fabricating InSb QDs is preparing a suitable Sb-precursor in the correct oxidation state that reacts with the In-precursor in a controllable manner .
Mecanismo De Acción
Target of Action
Tris(trimethylsilyl)antimony is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate.
Mode of Action
The compound interacts with its targets through chemical reactions. The specifics of these interactions depend on the particular reaction in which this compound is used. For example, it has been used for the preparation of InSb Quantum Dots .
Biochemical Pathways
This compound is involved in the synthesis of InSb Quantum Dots . The compound reacts with other reactants in a controlled manner to form these quantum dots. The exact biochemical pathways and their downstream effects are complex and depend on the specific conditions of the reaction .
Pharmacokinetics
Safety data sheets indicate that it is a liquid substance .
Result of Action
The result of this compound’s action is the formation of the desired end product of the chemical reaction in which it is used. For instance, in the synthesis of InSb Quantum Dots, the compound contributes to the formation of these quantum dots .
Safety and Hazards
Inhalation of vapors or particulates of Tris(trimethylsilyl)antimony may irritate the respiratory tract. Overexposure may produce symptoms such as coughing, headache, and nausea. It may also cause skin irritation and may be harmful if swallowed .
Relevant Papers
Several papers have been published on the synthesis and use of this compound, particularly in the preparation of InSb Quantum Dots . These papers provide valuable insights into the properties and potential applications of this compound.
Propiedades
InChI |
InChI=1S/3C3H9Si.Sb/c3*1-4(2)3;/h3*1-3H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHJDYHBPMNNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[Sb] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27SbSi3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333973 |
Source


|
| Record name | Tris(trimethylsilyl)antimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7029-27-8 |
Source


|
| Record name | Tris(trimethylsilyl)antimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3151048.png)


![Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate](/img/structure/B3151079.png)
![3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid](/img/structure/B3151087.png)
![3-[(2-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B3151093.png)
![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)
